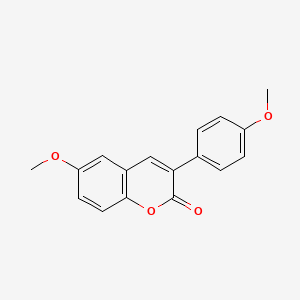

Coumarine, 6-methoxy-3-(4-methoxyphenyl)-

Description

Significance of the Coumarin (B35378) Scaffold in Chemical Biology and Medicinal Chemistry

The coumarin scaffold, a benzopyran-2-one core, is a privileged structure in the fields of chemical biology and medicinal chemistry. nih.govnih.gov Its prevalence in natural products and its synthetic accessibility have made it a fertile ground for the development of new bioactive molecules. nih.gov The inherent physicochemical properties of the coumarin nucleus, combined with the potential for diverse functionalization, have led to the discovery of a wide array of pharmacological activities. These include, but are not limited to, anticoagulant, antimicrobial, antioxidant, anti-inflammatory, and anticancer properties. sysrevpharm.org The versatility of the coumarin scaffold allows it to interact with various biological targets, making it a valuable template for drug design and discovery. nih.gov

Overview of "Coumarin, 6-methoxy-3-(4-methoxyphenyl)-" within the 3-Arylcoumarin Class and its Academic Relevance

Within the extensive family of coumarins, the 3-arylcoumarin subclass is distinguished by the presence of an aryl group at the 3-position of the coumarin ring. This structural modification has been shown to be a critical determinant of their biological activity. "Coumarin, 6-methoxy-3-(4-methoxyphenyl)-" is a specific analog within this class, featuring a methoxy (B1213986) group at the 6-position of the coumarin core and a methoxyphenyl group at the 3-position.

While extensive research has been conducted on the broader 3-arylcoumarin class, specific academic literature focusing solely on "Coumarin, 6-methoxy-3-(4-methoxyphenyl)-" is limited. However, the academic relevance of this compound can be inferred from studies on structurally similar analogs. The presence and position of substituents on both the coumarin and the 3-aryl ring are known to significantly influence the biological profile of these molecules. For instance, the methoxy substituents in "Coumarin, 6-methoxy-3-(4-methoxyphenyl)-" are of particular interest due to their potential to modulate the compound's electronic and steric properties, thereby affecting its interaction with biological targets. Research on related 3-arylcoumarins suggests that such substitutions can enhance activities like enzyme inhibition and cytotoxicity against cancer cell lines.

| Property | Value |

| Molecular Formula | C18H16O3 |

| Molecular Weight | 280.32 g/mol |

| XLogP3 | 4.1 |

| Hydrogen Bond Donor Count | 0 |

| Hydrogen Bond Acceptor Count | 3 |

| Rotatable Bond Count | 2 |

Note: The data in this table is for a structurally similar compound and is intended for illustrative purposes.

Research Trajectories and Multidisciplinary Investigation of Coumarin Analogs

The academic investigation of coumarin analogs is a vibrant and multidisciplinary field. Current research trajectories are focused on several key areas:

Synthesis of Novel Derivatives: Organic chemists are continuously developing new and efficient synthetic methodologies to create libraries of diverse coumarin analogs with varied substitution patterns. nih.gov

Biological Screening and Pharmacological Evaluation: These newly synthesized compounds are then subjected to a battery of biological assays to identify and characterize their pharmacological activities. This often involves high-throughput screening against various cell lines and enzymes.

Structure-Activity Relationship (SAR) Studies: A crucial aspect of coumarin research is the elucidation of structure-activity relationships. By systematically modifying the coumarin scaffold and observing the effects on biological activity, researchers can identify the key structural features responsible for a desired pharmacological effect. This knowledge is invaluable for the rational design of more potent and selective drug candidates.

Computational and Mechanistic Studies: In silico methods, such as molecular docking and molecular dynamics simulations, are increasingly being used to predict the binding modes of coumarin derivatives with their biological targets and to understand the molecular basis of their activity. These computational approaches complement experimental studies and provide valuable insights into the mechanism of action.

The study of coumarin analogs, including the specific yet under-researched "Coumarin, 6-methoxy-3-(4-methoxyphenyl)-," represents a dynamic interplay between synthetic chemistry, pharmacology, and computational modeling. While direct and detailed research findings on this particular compound are yet to be widely published, the extensive body of work on the 3-arylcoumarin class provides a strong foundation for its potential significance and a clear roadmap for future investigations. The continued multidisciplinary exploration of these compounds holds great promise for the discovery of new therapeutic agents to address a range of human diseases.

Structure

3D Structure

Properties

IUPAC Name |

6-methoxy-3-(4-methoxyphenyl)chromen-2-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H14O4/c1-19-13-5-3-11(4-6-13)15-10-12-9-14(20-2)7-8-16(12)21-17(15)18/h3-10H,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KHEVFZLYDSOKOX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C2=CC3=C(C=CC(=C3)OC)OC2=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H14O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001224459 | |

| Record name | 6-Methoxy-3-(4-methoxyphenyl)-2H-1-benzopyran-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001224459 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

282.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

263364-71-2 | |

| Record name | 6-Methoxy-3-(4-methoxyphenyl)-2H-1-benzopyran-2-one | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=263364-71-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 6-Methoxy-3-(4-methoxyphenyl)-2H-1-benzopyran-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001224459 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Strategies for Coumarin, 6 Methoxy 3 4 Methoxyphenyl and Its Analogs

Classical Condensation Reactions in Coumarin (B35378) Synthesis

Traditional methods for constructing the coumarin core rely on condensation reactions that form the heterocyclic ring from acyclic precursors. These methods, while foundational, remain relevant in modern synthesis.

Perkin Reaction

The Perkin reaction is a cornerstone for the synthesis of 3-arylcoumarins. nih.gov This method involves the condensation of a salicylaldehyde (B1680747) derivative with a phenylacetic acid derivative in the presence of a dehydrating agent, typically acetic anhydride, and a weak base like triethylamine (B128534) or potassium acetate (B1210297). nih.govresearchgate.net

For the specific synthesis of 6-methoxy-3-(4-methoxyphenyl)coumarin, the logical starting materials would be 2-hydroxy-5-methoxybenzaldehyde (B1199172) and 4-methoxyphenylacetic acid. The reaction proceeds via the formation of an intermediate O-acyl salicylaldehyde, which then undergoes an intramolecular aldol-type condensation to form the coumarin ring. sciforum.net This approach is highly direct and selectively yields the 3-aryl substituted product. nih.gov

| Reactant 1 | Reactant 2 | Reagents | Temperature | Yield | Reference |

| Substituted Salicylaldehydes | Phenylacetic Acids | Acetic Anhydride, Triethylamine | 120°C | 46-74% | nih.govresearchgate.net |

| 2-hydroxy-5-methoxybenzaldehyde | 4-methoxyphenylacetic acid | Acetic Anhydride, Triethylamine | 120°C | Moderate to Good | nih.gov |

Knoevenagel and Pechmann Condensations

Knoevenagel Condensation

The Knoevenagel condensation provides another versatile route to coumarins, particularly for introducing substituents at the C3 position. ijrrjournal.comsmu.ac.za The reaction involves the condensation of a salicylaldehyde with an active methylene (B1212753) compound, catalyzed by a weak base such as piperidine (B6355638) or L-proline. researchgate.netyoutube.com For the target molecule, 2-hydroxy-5-methoxybenzaldehyde would be reacted with an ester of 4-methoxyphenylacetic acid, such as ethyl 4-methoxyphenylacetate. The reaction first forms an α,β-unsaturated intermediate, which then undergoes intramolecular cyclization (lactonization) to yield the final coumarin product. youtube.com This method is widely used due to its operational simplicity and the availability of diverse starting materials. tandfonline.comresearchgate.net

Pechmann Condensation

The Pechmann condensation is one of the most common methods for synthesizing coumarins, typically involving the reaction of a phenol (B47542) with a β-ketoester under acidic conditions. wikipedia.orgorganic-chemistry.org While highly effective for producing 4-substituted coumarins, its application for the synthesis of 3-arylcoumarins is less direct. ijrrjournal.comwikipedia.org The standard mechanism involves an initial transesterification followed by a Friedel-Crafts type cyclization. wikipedia.org To synthesize a 3-arylcoumarin via this route, a specialized β-ketoester, such as ethyl 2-(4-methoxyphenyl)-3-oxobutanoate, would be required to react with 4-methoxyphenol. However, the Perkin and Knoevenagel reactions are generally more straightforward for achieving C3-arylation.

Modern Catalytic Approaches for Carbon-Carbon Bond Formation

Modern synthetic chemistry has introduced powerful catalytic methods for forming carbon-carbon bonds with high efficiency and selectivity, which have been successfully applied to coumarin synthesis.

Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki Coupling)

Palladium-catalyzed cross-coupling reactions, particularly the Suzuki-Miyaura coupling, represent a state-of-the-art strategy for synthesizing 3-arylcoumarins. nih.govresearchgate.net This method is highly regioselective and offers broad functional group tolerance. The synthesis of 6-methoxy-3-(4-methoxyphenyl)coumarin via this route would typically start with a pre-formed coumarin ring bearing a leaving group, such as a halogen (e.g., bromine), at the C3 position.

The key reaction involves the coupling of 3-bromo-6-methoxycoumarin with 4-methoxyphenylboronic acid. This reaction is catalyzed by a palladium complex, often generated in situ from a palladium source like palladium(II) acetate (Pd(OAc)₂) and a phosphine (B1218219) ligand such as XPhos, in the presence of a base like potassium carbonate. worktribe.com The Suzuki coupling has become a preferred method due to its high yields, mild reaction conditions, and the commercial availability of a vast array of boronic acids. researchgate.netttu.edu

| Coupling Partner 1 | Coupling Partner 2 | Catalytic System | Base | Solvent | Yield | Reference |

| 3-Chlorocoumarin | Arylboronic Acids | Pd-salen complex | - | - | Good | researchgate.net |

| 3-Bromocoumarin | Aryl Boronic MIDA Esters | Pd(OAc)₂ / XPhos | K₂CO₃ | aq. THF | Good | worktribe.com |

Chemo- and Regioselective Synthetic Route Design

The synthesis of a disubstituted molecule like 6-methoxy-3-(4-methoxyphenyl)coumarin requires precise control over the placement of functional groups, a challenge addressed by chemo- and regioselective strategies.

The choice of synthetic route is critical for ensuring the correct isomer is formed. For instance, the Perkin and Knoevenagel condensations are inherently regioselective for C3-substitution when a salicylaldehyde is used as the starting material. nih.gov The reaction occurs specifically between the aldehyde group and the active methylene compound, leading directly to the 3-substituted coumarin.

In contrast, methods like direct C-H arylation of a pre-formed 6-methoxycoumarin (B106445) could potentially yield a mixture of C3 and C4-arylated products. Therefore, a highly regioselective method like the Suzuki coupling is often preferred. By starting with 3-bromo-6-methoxycoumarin, the palladium catalyst selectively facilitates bond formation at the C3 position, ensuring the desired 3-(4-methoxyphenyl) substituent is installed without ambiguity. researchgate.netmdpi.com The design of such routes, where reactivity is precisely controlled by pre-installed functional groups (like the bromine atom), is a hallmark of modern organic synthesis.

Green Chemistry Principles and Sustainable Synthetic Protocols

In recent years, the principles of green chemistry have been increasingly applied to the synthesis of coumarins to reduce environmental impact. eurekaselect.com These efforts focus on minimizing waste, avoiding hazardous solvents, and using energy-efficient methods. bohrium.com

Many classical condensation reactions have been adapted to be more environmentally benign. For example, solvent-free Perkin reactions have been developed, which proceed at elevated temperatures without the need for volatile organic solvents. researchgate.net Similarly, Knoevenagel condensations have been successfully performed using greener catalysts like L-lysine in water or under solvent-free microwave irradiation conditions. tandfonline.comkjscollege.com Ultrasound irradiation has also been employed to accelerate reactions and improve yields in the synthesis of 3-aryl coumarins, significantly reducing reaction times compared to conventional heating. kjscollege.comscirp.org

For the Pechmann condensation, mechanochemical methods using ball milling have provided a solvent-free alternative that proceeds at ambient temperature with high yields. rsc.org In the realm of modern catalysis, significant progress has been made in developing Suzuki couplings that can be performed in water, a green solvent, using specialized catalysts and ligands, thereby avoiding the use of organic solvents like DMF or THF. tandfonline.comchemrxiv.org

| Reaction | Green Modification | Conditions | Advantage | Reference |

| Perkin Condensation | Solvent-free | Heat (120°C) | Avoids organic solvents | researchgate.net |

| Knoevenagel Condensation | Microwave Irradiation | Solvent-free, Piperidine | Fast, efficient, solvent-free | kjscollege.com |

| Knoevenagel Condensation | Ultrasound Irradiation | MgFe₂O₄ nanoparticles | Energy efficient, good yields | nih.govkjscollege.com |

| Pechmann Condensation | Mechanochemistry | Ball milling, ambient temp. | Solvent-free, low energy | rsc.org |

| Suzuki Coupling | Aqueous Media | Water as solvent | Avoids organic solvents | tandfonline.com |

Strategies for Derivatization and Scaffold Functionalization

The 3-phenylcoumarin (B1362560) scaffold, particularly derivatives like 6-methoxy-3-(4-methoxyphenyl)coumarin, serves as a versatile template in medicinal chemistry. mdpi.com Researchers have employed various strategies to modify this core structure to explore and optimize biological activities. These strategies primarily involve introducing a diverse range of functional groups at different positions on both the coumarin nucleus and the appended phenyl ring. nih.govmdpi.com

Derivatization efforts often focus on several key positions of the 3-phenylcoumarin skeleton. Modifications to the coumarin ring, such as altering substituents at the 6- and 7-positions, have been explored. For instance, the methoxy (B1213986) group at the 6-position is a common feature, but analogs with other groups like halogens (e.g., 6-chloro or 6-bromo) have been synthesized to modulate activity. nih.gov Similarly, the introduction of hydroxyl or substituted ether and ester groups at various positions is a common tactic to influence properties like solubility and receptor binding. researchgate.netnih.gov

Functionalization of the 3-phenyl ring is another critical strategy. The nature and position of substituents on this ring can significantly impact the molecule's biological profile. researchgate.net Research has shown that introducing electron-withdrawing groups, such as trifluoromethyl, or other functionalities like carbamates, can lead to potent derivatives. nih.gov For example, 6-Methoxy-3-(4′-(trifluoromethyl)phenyl)coumarin was identified as a highly potent compound in one study, demonstrating the impact of substitution on the 3-phenyl moiety. nih.gov

Hybridization, which involves coupling the coumarin scaffold with other pharmacologically active motifs, represents a more advanced functionalization strategy. researchgate.net This approach aims to create chimeric molecules that combine the therapeutic properties of both parent structures. Examples include linking coumarins with moieties like 1,2,3-triazoles, which can be attached via an ether linkage to the coumarin ring, often at position 7. nih.gov Another approach involves creating azo-coumarin derivatives, where an azo (-N=N-) linkage is introduced to connect a substituted phenyl ring at the 6-position, alongside significant modification at the 3-position. biomedpharmajournal.org

These derivatization and functionalization strategies allow for the systematic exploration of the structure-activity relationship (SAR) of the 6-methoxy-3-(4-methoxyphenyl)coumarin scaffold, leading to the development of analogs with tailored biological and pharmacological properties.

Table of Selected 3-Phenylcoumarin Analogs and Derivatization Strategies

The following table details various analogs derived from the 3-phenylcoumarin scaffold, highlighting the specific modifications at different positions.

| Compound Name | Base Scaffold | Modification at Position 3 (Phenyl Ring) | Modification at Coumarin Position 6 | Modification at Other Coumarin Positions | Reference |

| 6-chloro-3-(3′-methoxyphenyl)coumarin | 3-Phenylcoumarin | 3'-Methoxy | Chloro | --- | nih.gov |

| 8-bromo-6-methyl-3-(4′-methoxyphenyl)coumarin | 3-Phenylcoumarin | 4'-Methoxy | Methyl | 8-Bromo | nih.gov |

| 6-Methoxy-3-(4'-(trifluoromethyl)phenyl)coumarin | 3-Phenylcoumarin | 4'-Trifluoromethyl | Methoxy | --- | nih.gov |

| 3-(3′-Dimethylcarbamatephenyl)-6-methylcoumarin | 3-Phenylcoumarin | 3'-Dimethylcarbamate | Methyl | --- | nih.gov |

| 3-(3-methoxyphenyl)-6-methoxycoumarin | 3-Phenylcoumarin | 3'-Methoxy | Methoxy | --- | researchgate.net |

| 3-(4-phenylacetate)-6-chlorocoumarin | 3-Phenylcoumarin | 4'-Phenylacetate | Chloro | --- | researchgate.net |

| 3-(3-fluoro-4-hydroxyphenyl)-6-methoxycoumarin | 3-Phenylcoumarin | 3'-Fluoro, 4'-Hydroxy | Methoxy | --- | researchgate.net |

| 3-(4-Methoxybenzoyl)-6-nitrocoumarin | 3-Benzoylcoumarin | 4'-Methoxy (on benzoyl) | Nitro | --- | nih.govresearchgate.net |

Advanced Spectroscopic and Structural Characterization in Research Contexts

Nuclear Magnetic Resonance (NMR) Spectroscopy for Molecular Structure Elucidation (¹H NMR, ¹³C NMR)

Specific ¹H NMR and ¹³C NMR spectral data, including chemical shifts (δ) and coupling constants (J), for 6-methoxy-3-(4-methoxyphenyl)coumarin are not available in the reviewed literature. This information is crucial for the unambiguous assignment of protons and carbons in the molecule's structure, confirming the substitution pattern on both the coumarin (B35378) core and the pendant phenyl ring.

High-Resolution Mass Spectrometry (HRMS/MS) for Molecular Formula Validation

Experimental High-Resolution Mass Spectrometry (HRMS) data, which would provide an exact mass measurement to confirm the elemental composition of C₁₇H₁₄O₄, could not be found. The theoretical exact mass can be calculated, but without experimental validation from a published source, this section cannot be adequately addressed.

Infrared (IR) Spectroscopy for Functional Group Analysis

A documented Infrared (IR) spectrum detailing the characteristic vibrational frequencies (in cm⁻¹) for the functional groups of 6-methoxy-3-(4-methoxyphenyl)coumarin is not available. This includes expected absorptions for the lactone carbonyl (C=O), the aromatic rings (C=C), and the ether linkages (C-O).

X-ray Crystallography for Solid-State Structural Conformation

No published X-ray crystallographic data for this compound was identified. Consequently, information regarding its crystal system, space group, unit cell dimensions, and the precise three-dimensional arrangement of the molecule in the solid state is unknown.

Computational Chemistry and Theoretical Investigations of Coumarin, 6 Methoxy 3 4 Methoxyphenyl and Its Analogs

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) has become a primary tool for investigating the electronic structure and properties of coumarin (B35378) derivatives. thenucleuspak.org.pkresearchgate.net Calculations are frequently performed using hybrid functionals like B3LYP combined with basis sets such as 6-311++G(d,p) to achieve a balance between computational cost and accuracy. thenucleuspak.org.pkresearchgate.net These methods are applied to explore various molecular properties, from optimized geometry to electronic charge distribution and reactivity.

The first step in most computational studies is the optimization of the molecule's geometry to find its most stable, lowest-energy conformation. For 3-phenylcoumarin (B1362560) derivatives, a key structural feature is the dihedral angle between the plane of the coumarin ring system and the phenyl ring at the 3-position. researchgate.net X-ray diffraction studies on related compounds, such as 3-(4-Methoxybenzoyl)-6-nitrocoumarin, show that the coumarin ring system itself is nearly planar. researchgate.net However, the substituent at the 3-position is typically twisted out of this plane. researchgate.net

In one study, the dihedral angle between the coumarin ring system and the benzene (B151609) substituent was found to be 54.60°. researchgate.net Conformational analysis of similar heterocyclic systems, like xanthenes, reveals that rings within the larger structure can adopt various conformations such as flattened-boat or envelope shapes to minimize steric strain. nih.gov DFT calculations allow for the precise determination of bond lengths, bond angles, and torsion angles, which are essential for understanding the molecule's three-dimensional structure and its influence on chemical behavior.

Table 1: Selected Optimized Geometrical Parameters for a Coumarin Analog Data derived from theoretical studies on related structures.

| Parameter | Bond | Typical Calculated Value (Å) |

| Bond Length | C=O (carbonyl) | ~1.23 |

| Bond Length | C=C (olefinic) | ~1.35 |

| Bond Length | C-O (ether) | ~1.37 |

Frontier Molecular Orbital (FMO) theory is fundamental to understanding the electronic properties and chemical reactivity of molecules. thenucleuspak.org.pk The Highest Occupied Molecular Orbital (HOMO) acts as an electron donor, while the Lowest Unoccupied Molecular Orbital (LUMO) acts as an electron acceptor. researchgate.net The distribution of these orbitals indicates the likely sites for electrophilic and nucleophilic attack. In coumarin derivatives, the HOMO is often localized over the coumarin nucleus and the electron-donating methoxy (B1213986) groups, while the LUMO may be distributed across the entire π-system, including the phenyl substituent. researchgate.netresearchgate.net

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO energy gap (ΔE), is a critical parameter for determining molecular stability and reactivity. nih.gov A large energy gap implies high stability and low chemical reactivity, whereas a small gap suggests the molecule is more reactive and easily polarizable. researchgate.net DFT calculations are widely used to compute these energy levels and the resulting gap, providing insights into the molecule's electronic transitions and kinetic stability. nih.gov

Table 2: FMO Energy Parameters for Representative Coumarin Analogs Calculated using DFT/B3LYP methods.

| Compound Analog | EHOMO (eV) | ELUMO (eV) | Energy Gap (ΔE) (eV) | Source |

| 9-(3-bromo-4-hydroxy-5-methoxyphenyl)-xanthenedione | -5.89 | -1.94 | 3.95 | nih.gov |

| 6-Methoxy-4-(4-nitro-phenoxymethyl)-chromen-2-one | -8.11 | -4.68 | 3.43 | researchgate.net |

Chemical Hardness (η): Calculated as (ELUMO - EHOMO) / 2, it measures resistance to change in electron distribution.

Electrophilicity Index (ω): Calculated as μ²/2η, it quantifies the energy stabilization when the molecule acquires additional electronic charge.

Local reactivity descriptors, such as Mulliken atomic charges and Fukui functions, identify specific reactive sites within the molecule. Mulliken charge analysis provides the charge distribution among the atoms, indicating electrostatic interactions. thenucleuspak.org.pkbhu.ac.in Fukui functions are used to predict sites for nucleophilic, electrophilic, and radical attacks.

Table 3: Global Reactivity Descriptors for a Coumarin Analog Calculated for 6-Methoxy-4-(4-nitro-phenoxymethyl)-chromen-2-one. researchgate.net

| Descriptor | Value |

| Chemical Hardness (η) | 1.715 eV |

| Chemical Potential (μ) | -6.395 eV |

| Electrophilicity Index (ω) | 11.928 eV |

Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution and predicting the reactive sites of a molecule. bhu.ac.inresearchgate.net The MEP map illustrates the electrostatic potential on the molecule's surface, with different colors representing different potential values.

Red Regions: Indicate negative electrostatic potential, rich in electron density. These areas are susceptible to electrophilic attack and are associated with nucleophilic centers, such as the carbonyl oxygen atom in the coumarin ring. bhu.ac.inresearchgate.net

Blue Regions: Indicate positive electrostatic potential, representing electron-deficient areas. These sites are prone to nucleophilic attack. bhu.ac.in

Green Regions: Represent neutral or zero potential.

For coumarin derivatives, MEP maps typically show a significant negative potential around the carbonyl oxygen, making it a primary site for hydrogen bonding and other electrophilic interactions. thenucleuspak.org.pknih.gov The aromatic rings and hydrogen atoms often exhibit positive potential. bhu.ac.in

Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic structure within a molecule. ias.ac.in It examines charge delocalization, hyperconjugative interactions, and intramolecular charge transfer (ICT) by analyzing the interactions between filled (donor) and empty (acceptor) orbitals. thenucleuspak.org.pkresearchgate.net The stabilization energy (E(2)) associated with these donor-acceptor interactions quantifies their significance.

In coumarin derivatives, NBO analysis often reveals significant delocalization of electron density from the oxygen atoms of the methoxy and carbonyl groups into the π-system of the aromatic rings. researchgate.net For instance, interactions like the delocalization of a lone pair from an oxygen atom (LP(O)) to an adjacent π* anti-bonding orbital (e.g., π*(C-C)) indicate strong electronic communication within the molecule. ias.ac.in These intramolecular charge transfers are crucial for the molecule's stability and electronic properties. thenucleuspak.org.pk

Table 4: Selected NBO Donor-Acceptor Interactions and Stabilization Energies (E(2)) for a Coumarin Analog Data for 6-Methoxy-4-(4-nitro-phenoxymethyl)-chromen-2-one. researchgate.net

| Donor NBO | Acceptor NBO | E(2) (kcal/mol) | Interaction Type |

| LP(1) O1 | π(C9-C10) | 26.54 | π-conjugation |

| LP(1) O3 | σ(C2-C11) | 21.01 | Hyperconjugation |

| π(C9-C10) | π*(C4-C5) | 19.34 | π-conjugation |

Molecular Docking Simulations for Ligand-Target Protein Interactions

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when it binds to a target protein, forming a stable complex. nih.gov This method is instrumental in drug discovery for identifying potential therapeutic agents and understanding their mechanism of action at a molecular level. researchgate.net For coumarin derivatives, docking studies have been performed against a wide range of biological targets, including enzymes involved in cancer, Alzheimer's disease, and microbial infections. nih.govacgpubs.org

Docking simulations for coumarin analogs have revealed that their binding affinity is driven by a combination of interactions with amino acid residues in the active site of the target protein. tandfonline.com These interactions commonly include:

Hydrogen Bonds: Often formed between the carbonyl oxygen or hydroxyl groups of the coumarin and polar residues like serine or histidine in the protein's active site. nih.govtandfonline.com

Hydrophobic Interactions: The aromatic rings of the coumarin scaffold frequently engage in hydrophobic interactions with nonpolar residues such as leucine, valine, and phenylalanine.

Pi-Pi Stacking: Interactions between the aromatic rings of the coumarin and aromatic residues like tryptophan, tyrosine, or phenylalanine can further stabilize the ligand-protein complex. acgpubs.org

For example, docking analyses of coumarin derivatives with Cytochrome P450 enzymes (e.g., CYP2A13) showed that substituents like 6-methoxy can pack with residues such as Met365, helping to orient the molecule for metabolic reactions. tandfonline.com Similarly, studies targeting acetylcholinesterase, an enzyme relevant to Alzheimer's disease, have identified key interactions within the enzyme's catalytic and peripheral anionic sites. nih.govacgpubs.org The binding affinity, often expressed as a docking score or binding energy (e.g., in kcal/mol), provides a quantitative measure of the ligand's potential efficacy. researchgate.net

Table 5: Representative Molecular Docking Results for Coumarin Analogs with Various Protein Targets

| Coumarin Analog | Protein Target | Binding Affinity (kcal/mol) | Key Interacting Residues | Source |

| 6-chloro-3-(3-hydroxyphenyl)-coumarin | CYP2A13 | Not specified (High Affinity) | Met365 | tandfonline.com |

| Xanthotoxol (a furanocoumarin) | Estrogen Receptor Alpha (ERα) | -11.08 | Leu384, Leu387, Met421 | researchgate.net |

| 7-methoxyheptaphylline | Acetylcholinesterase (AChE) | -10.3 | Trp84, Tyr121, Tyr334 | acgpubs.org |

Molecular Dynamics (MD) Simulations for Dynamic Behavior and Binding Stability

Molecular Dynamics (MD) simulations serve as a powerful computational microscope to investigate the dynamic behavior of molecules over time. For coumarin derivatives, including 6-methoxy-3-(4-methoxyphenyl)coumarin, MD simulations provide critical insights into their conformational flexibility, interaction with biological targets, and the stability of ligand-receptor complexes. These simulations model the atomic movements of a system, offering a detailed view of how these compounds behave in a dynamic physiological environment, such as in the active site of an enzyme.

Researchers employ MD simulations to study the binding of coumarin derivatives to protein targets. For instance, simulations have been used to explore the conformational changes induced in enzymes like Cytochrome P450 2D6 upon substrate binding. nih.gov Such studies reveal that the binding of a coumarin substrate can lead to a tightening of the enzyme's structure, making certain residues less accessible to the surrounding solvent. nih.gov The stability of the coumarin derivative within the binding pocket is assessed by monitoring parameters like the root-mean-square deviation (RMSD) of the ligand and protein backbone atoms over the simulation period. A stable RMSD profile suggests that the ligand maintains a consistent binding pose.

Furthermore, MD simulations are instrumental in refining the results of molecular docking. While docking provides a static snapshot of a potential binding pose, MD simulations assess the stability of this pose in a more realistic, dynamic context. These simulations can reveal subtle conformational adjustments in both the ligand and the protein that are crucial for stable binding, which might not be apparent from docking alone. nih.gov By analyzing the trajectory of the simulation, scientists can identify key intermolecular interactions, such as hydrogen bonds and hydrophobic contacts, that contribute to the binding affinity and stability of the coumarin analog.

| Interaction Mapping | Hydrogen bond analysis, Contact maps | Identifies critical amino acid residues and interaction types for binding. nih.gov |

Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Insights

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. For coumarin analogs, QSAR studies are invaluable for predicting the therapeutic potential of novel derivatives and for guiding the synthesis of more potent and selective agents. nih.gov These models are built by calculating a set of molecular descriptors for each compound and then using statistical methods to find the best-fitting equation that relates these descriptors to the observed activity.

The core principle of QSAR is that the biological activity of a compound is a function of its physicochemical properties, which are in turn determined by its molecular structure. Descriptors used in QSAR models for coumarin derivatives can be categorized into several types:

Electronic Descriptors: Such as Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies, which relate to the molecule's reactivity and ability to participate in charge-transfer interactions. mdpi.com

Steric Descriptors: Including molecular volume and surface area, which describe the size and shape of the molecule and are crucial for fitting into a receptor's binding site.

Hydrophobic Descriptors: Like the partition coefficient (logP), which quantifies the molecule's lipophilicity and its ability to cross cell membranes.

Topological Descriptors: These are numerical values derived from the 2D representation of the molecule, describing aspects like branching and connectivity.

QSAR studies on various coumarin series have successfully identified key structural features that govern their activity as antifungal agents, HIV inhibitors, and monoamine oxidase (MAO) inhibitors. mdpi.comnih.govresearchgate.net For example, a study on coumarin derivatives with antifungal activity demonstrated that the presence of electron-withdrawing groups and short aliphatic chains favors activity. mdpi.com Another study on coumarin-based MAO inhibitors revealed that phenyl substitution at the 3-position significantly enhanced MAO-B inhibition. researchgate.net These predictive models allow researchers to screen virtual libraries of compounds and prioritize the synthesis of derivatives with the highest predicted activity, thereby saving time and resources.

| Topological | Total Polar Surface Area (TPSA) | Predicts transport properties and drug-likeness. mdpi.com |

Investigation of Non-Linear Optical (NLO) Properties

Coumarin derivatives have garnered significant interest for their potential applications in materials science, particularly in the field of non-linear optics (NLO). ijsr.net NLO materials are substances that exhibit a nonlinear response to an applied electromagnetic field, such as that from a high-intensity laser. This property is crucial for a range of advanced technologies, including optical data storage, optical switching, and harmonic generation. nih.govuou.ac.in The NLO response in organic molecules like coumarins arises from the intramolecular charge transfer (ICT) between electron-donating groups (donors) and electron-accepting groups (acceptors) connected by a π-conjugated system. ijsr.net

Computational chemistry, primarily using Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT), plays a pivotal role in predicting and understanding the NLO properties of coumarin analogs. researchgate.netasianpubs.org These methods are used to calculate key NLO parameters, most notably the first hyperpolarizability (β), which is a measure of the second-order NLO response. A large β value is a primary indicator of a promising NLO material. researchgate.net

Theoretical investigations have shown that the NLO properties of coumarins can be finely tuned by strategic chemical modifications. Key findings include:

Influence of Substituents: The strength and position of electron-donating groups (like methoxy, -OCH₃) and electron-accepting groups (like cyano, -CN, or nitro, -NO₂) significantly impact the ICT and, consequently, the hyperpolarizability. mdpi.comijsr.net

π-Conjugated Bridge: Extending the length of the conjugated bridge between the donor and acceptor groups generally leads to larger β values. asianpubs.org

Solvent Effects: The polarity of the surrounding medium can influence the NLO response, a factor that can be modeled computationally using methods like the Polarizable Continuum Model (PCM). ijsr.net

Computational results show that many coumarin derivatives possess large first and second hyperpolarizability values, often many times greater than that of standard reference materials like urea, highlighting their potential for use in advanced photonic and optoelectronic applications. ijsr.netresearchgate.net

Table 3: Calculated NLO Properties for Representative Coumarin Derivatives

| Compound Type | Computational Method | Calculated First Hyperpolarizability (β) | Key Structural Feature |

|---|---|---|---|

| 3-Styryl Coumarin Derivatives | DFT/B3LYP | 494 to 794 times that of urea | 4-cyano group enhancing ICT ijsr.net |

| Coumarins with Carbazole Chromophores | DFT/B3LYP/6-311G | Large βtot values | Extended conjugated bridges researchgate.netasianpubs.org |

In Vitro and Pre Clinical Biological Activity Assessments

Modulation of Cellular Proliferation and Induction of Apoptosis in Cancer Cell Lines (e.g., HeLa, MCF-7, MDA-MB-231, HCT-116, HepG2, A2780, FemX, A549, Panc-1)

Based on a comprehensive review of publicly available scientific literature, there are no specific studies detailing the direct effects of 6-methoxy-3-(4-methoxyphenyl)coumarin on the cellular proliferation or the induction of apoptosis in the specified cancer cell lines. While numerous studies have investigated the anticancer activities of other coumarin (B35378) derivatives, data pertaining exclusively to this compound's activity in HeLa, MCF-7, MDA-MB-231, HCT-116, HepG2, A2780, FemX, A549, or Panc-1 cells are not available.

There is no specific information available in the reviewed literature concerning the ability of 6-methoxy-3-(4-methoxyphenyl)coumarin to induce cell cycle arrest or the underlying mechanisms involved.

Specific studies detailing the induction of apoptotic pathways, such as caspase activation or cytochrome c release, by 6-methoxy-3-(4-methoxyphenyl)coumarin have not been identified in the available literature.

The effects of 6-methoxy-3-(4-methoxyphenyl)coumarin on microtubule dynamics have not been specifically reported in the scientific literature. Research on closely related analogues, such as 6-chloro-4-(methoxyphenyl) coumarin, has shown activity related to microtubule depolymerization, but this cannot be directly attributed to the compound of interest. nih.govnih.gov

Enzyme Inhibition Profiles

The 3-phenylcoumarin (B1362560) scaffold, which is the core structure of 6-methoxy-3-(4-methoxyphenyl)coumarin, is recognized for its potent inhibitory activity against monoamine oxidase (MAO), particularly the MAO-B isoform. nih.govmdpi.com Structure-activity relationship (SAR) studies on a range of coumarin derivatives have elucidated that specific substitutions on this scaffold are critical for enhancing potency and selectivity.

Research indicates that the presence of a methoxy (B1213986) group at the C6 position of the coumarin ring and a phenyl group at the C3 position are essential features for strong MAO-B inhibitory activity. researchgate.net Furthermore, a p-methoxy substitution on the C3-phenyl ring is reported to further improve the inhibitory activity and selectivity for MAO-B. researchgate.net The molecular structure of 6-methoxy-3-(4-methoxyphenyl)coumarin contains all of these favorable substitutions, suggesting it is a potent and selective MAO-B inhibitor. mdpi.comresearchgate.net In one series of 6-substituted 3-arylcoumarins, a derivative was identified as the most active and selective MAO-B inhibitor with an IC₅₀ value in the low nanomolar range (IC₅₀ = 0.31 ± 0.02 nM), approximately 64 times more potent than the standard inhibitor selegiline. researchgate.net

| Structural Feature | Effect on MAO-B Inhibition | Reference |

|---|---|---|

| 3-Phenylcoumarin Scaffold | Core structure for MAO-B activity | mdpi.com |

| Substitution at C6 Position | Methoxy or methyl group is essential for high potency | researchgate.net |

| Substitution on C3-Phenyl Ring | Para (4') position substitution is favorable | mdpi.com |

| p-Methoxy on C3-Phenyl Ring | Improves activity and selectivity | researchgate.net |

Coumarins as a chemical class are known to interact extensively with cytochrome P450 (CYP) enzymes, acting as both substrates and inhibitors. nih.gov The specific interaction profile of 6-methoxy-3-(4-methoxyphenyl)coumarin has not been detailed, but the behavior of the parent coumarin scaffold provides a predictive framework for its likely metabolic pathways and enzyme interactions.

The metabolism of the basic coumarin structure is mediated by several CYP isoforms. nih.gov CYP2A6 is the primary enzyme responsible for the 7-hydroxylation of coumarin, while metabolism by CYP3A4 can lead to the formation of 3-hydroxycoumarin (B191489) via a coumarin 3,4-epoxidation pathway. nih.gov Other enzymes, including P450s 1A1, 1A2, and 2E1, are also involved in the metabolism of the coumarin ring. nih.gov

Furthermore, alkoxy-substituted coumarins are known substrates for specific CYP-mediated reactions. For instance, 7-alkoxycoumarins are known to undergo dealkylation reactions catalyzed by enzymes such as CYP2D6. nih.gov This suggests that the 6-methoxy and 4-methoxy groups present in 6-methoxy-3-(4-methoxyphenyl)coumarin are potential sites for O-demethylation by various CYP enzymes.

| CYP Isozyme | Type of Interaction / Metabolic Reaction | Reference |

|---|---|---|

| CYP1A1 / CYP1A2 | Metabolism to 3-hydroxycoumarin (minor pathway) | nih.gov |

| CYP2A6 | Primary enzyme for 7-hydroxylation of coumarin | nih.gov |

| CYP2D6 | Performs 7-dealkylation on 7-alkoxycoumarins | nih.gov |

| CYP2E1 | Metabolism via epoxidation at 3,4-positions and dealkylation | nih.gov |

| CYP3A4 | Metabolism via coumarin 3,4-epoxidation | nih.gov |

Antioxidant Efficacy and Mechanisms

Specific quantitative data on the free radical scavenging capabilities of 6-methoxy-3-(4-methoxyphenyl)coumarin, such as IC50 values from DPPH (2,2-diphenyl-1-picrylhydrazyl) or ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) assays, are not available in the searched literature. The antioxidant potential of coumarins is generally influenced by their substitution pattern, particularly the presence of hydroxyl groups, but experimental validation for this specific methoxylated derivative is not found. jmchemsci.com

Metal Ion Chelation

The ability of coumarin derivatives to chelate transition metal ions is considered a potential mechanism for their antioxidant effects. Studies have investigated the copper and ferrous ion chelating properties of various coumarin antioxidants. Research indicates that the binding constants (Ka) for some coumarins with transition metal ions can range from 1.25 × 10³ to 4.46 × 10⁵ M⁻¹, suggesting that ion chelation can be a significant aspect of their biochemical activity. researchgate.net The formation of metal-ligand coordination complexes has been shown to enhance the scavenger effect of certain coumarin derivatives. researchgate.net While this general capability is established for the coumarin class, specific studies detailing the metal ion chelation properties of 6-methoxy-3-(4-methoxyphenyl)coumarin are not extensively detailed in the currently available literature.

Antimicrobial Spectrum (Antibacterial, Antifungal)

Coumarin and its derivatives have garnered significant interest in medicinal chemistry due to their wide range of biological activities, including antimicrobial properties. samipubco.comresearchgate.net The core coumarin structure is a versatile scaffold for the development of new therapeutic agents. samipubco.comnih.gov Research has shown that various synthetic and natural coumarins exhibit activity against both Gram-positive and Gram-negative bacteria, as well as various fungal strains. researchgate.netnih.gov

The antimicrobial efficacy of coumarin derivatives is often influenced by the nature and position of substituents on the coumarin ring. For instance, studies on other coumarin derivatives have demonstrated significant antibacterial activity, with effectiveness noted against species like E. coli, Staphylococcus aureus, and Klebsiella pneumoniae. samipubco.com Similarly, antifungal activity has been observed against strains such as Aspergillus niger and Candida albicans. researchgate.net While the broad antimicrobial potential of the coumarin class is well-documented, specific data quantifying the minimum inhibitory concentration (MIC) or inhibition zones for 6-methoxy-3-(4-methoxyphenyl)coumarin against a comprehensive panel of bacterial and fungal pathogens remains a subject for more detailed investigation.

| General Activity of Coumarin Derivatives | Target Microorganism Type | Reference |

| Antibacterial | Gram-positive & Gram-negative bacteria | nih.gov |

| Antifungal | Fungi (e.g., Aspergillus, Candida) | researchgate.net |

Mechanism-Based Studies (e.g., Ergosterol (B1671047) Biosynthesis Inhibition)

The mechanisms underlying the antifungal activity of coumarins can be multifaceted. One established target for many antifungal agents is the ergosterol biosynthesis pathway. nih.gov Ergosterol is a vital component of the fungal cell membrane, and its disruption leads to increased membrane permeability, ultimately causing cell lysis and death. nih.gov The azole class of antifungals, for example, functions by inhibiting the enzyme lanosterol (B1674476) 14-alpha-demethylase, which is critical for converting lanosterol to ergosterol. nih.gov

Some studies on other coumarin derivatives suggest that their mode of action involves disruption of the fungal cell wall or plasma membrane. nih.gov For example, experiments with a 7-hydroxy-6-nitro-coumarin derivative indicated that it acts on the fungal cell wall structure, as its minimum inhibitory concentration (MIC) increased in the presence of an osmotic stabilizer like sorbitol. nih.gov The same study suggested that this derivative does not act by binding to ergosterol in the plasma membrane. nih.gov Other potential mechanisms for coumarins include inducing apoptosis and altering mitochondrial morphology. nih.gov Specific mechanistic studies focused on whether 6-methoxy-3-(4-methoxyphenyl)coumarin directly inhibits ergosterol biosynthesis are not prominently featured in the reviewed scientific literature.

Anti-inflammatory Response Pathways in Cellular Models

Coumarin derivatives are recognized for their anti-inflammatory properties, which are often mediated through the modulation of key signaling pathways. nih.govnih.gov Persistent inflammatory reactions can lead to tissue damage, and compounds that can mitigate these responses are of significant therapeutic interest. nih.gov

Research on related compounds, such as 6-methylcoumarin, has shown that they can reduce the production of inflammatory mediators like nitric oxide (NO) and prostaglandin (B15479496) E₂ (PGE₂) in lipopolysaccharide (LPS)-stimulated macrophage cells. nih.govmdpi.com This is achieved by suppressing the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) proteins. nih.gov Mechanistic studies reveal that these effects are often linked to the inhibition of the mitogen-activated protein kinase (MAPK) and nuclear factor-kappa B (NF-κB) signaling pathways. nih.govmdpi.com The NF-κB pathway is a critical player in inflammation, and its suppression can decrease the expression of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α), interleukin-1β (IL-1β), and interleukin-6 (IL-6). nih.govnih.gov While these pathways are established targets for many coumarins, detailed investigations into the specific effects of 6-methoxy-3-(4-methoxyphenyl)coumarin on these cellular anti-inflammatory response pathways are required for a complete understanding. nih.gov

| Pathway/Mediator | General Effect of Anti-inflammatory Coumarins | Reference |

| NF-κB Pathway | Inhibition/Downregulation | nih.govnih.gov |

| MAPK Pathway | Reduced Phosphorylation | nih.govmdpi.com |

| Pro-inflammatory Cytokines (TNF-α, IL-6) | Decreased Production | nih.gov |

| Inflammatory Mediators (NO, PGE₂) | Decreased Production | nih.gov |

Anticoagulant Activity in Biological Models

The anticoagulant activity is one of the most well-known properties of the coumarin class of compounds. mabjournal.com Derivatives such as warfarin (B611796) are widely used clinically as oral anticoagulants. mabjournal.comnih.gov The primary mechanism of action for these drugs involves the antagonism of vitamin K. nih.gov Coumarin-based anticoagulants inhibit the vitamin K epoxide reductase complex, which is essential for converting the inactive oxidized form of vitamin K into its active, reduced form. nih.gov This, in turn, hinders the synthesis of vitamin K-dependent clotting factors, including Factor II (prothrombin), VII, IX, and X. nih.gov

The anticoagulant potential of newly synthesized coumarin derivatives is often evaluated using in vivo models, with prothrombin time (PT) being a key metric to assess their efficacy. hu.edu.jo While many 4-hydroxycoumarin (B602359) derivatives have been extensively studied for these properties, specific data on the anticoagulant activity of 6-methoxy-3-(4-methoxyphenyl)coumarin in biological models is not widely reported. hu.edu.joresearchgate.net

Antiretroviral Activity in Viral Models

The search for novel antiviral agents has led to the investigation of coumarin derivatives for their potential to inhibit various stages of the viral replication cycle. nih.gov Plant-derived coumarins have shown the ability to inhibit human immunodeficiency virus (HIV) by targeting viral enzymes such as reverse transcriptase and integrase. mdpi.comresearchgate.net Some pyranocoumarins have demonstrated the ability to act through multiple mechanisms, which is advantageous in overcoming viral mutations. mdpi.com

Naturally occurring 3-phenylcoumarins have been shown to suppress HIV promoter activity. nih.gov This suggests that they may act on specific viral targets or cellular factors that regulate HIV-1 replication. mdpi.comnih.gov While the coumarin scaffold is considered a useful starting point for developing anti-HIV agents, specific studies evaluating the antiretroviral activity and mechanism of action for 6-methoxy-3-(4-methoxyphenyl)coumarin in viral models are not extensively covered in the available literature. nih.gov

Phytotoxicity and Plant Growth Regulatory Effects

The effects of coumarin derivatives on plant growth have also been explored. A study investigating the structure-phytotoxicity relationships of derivatives of (R)-3-[3-(4-methoxyphenyl)-1-hydroxyprop-2-yl]coumarin provided specific insights into the role of substituents on the coumarin ring. nih.gov

In this research, various derivatives were synthesized to clarify the effect of substituents at the 5-, 6-, 7-, or 8-positions on plant growth inhibitory activity against lettuce (Lactuca sativa) and Italian ryegrass (Lolium multiflorum) seedlings. The study found that while methoxy groups at the 7- or 8-position were effective for inhibiting the root growth of Italian ryegrass, all tested derivatives with a substituent at the 6-position, which would include a 6-methoxy derivative, were inactive. nih.gov This suggests that the presence of a substituent at the 6-position of this particular coumarin scaffold interferes with the interaction between the compound and its biological target in these plant models. nih.gov

| Compound Class | Effect on Plant Growth | Plant Model | Reference |

| 6-Substituted derivatives of (R)-3-[3-(4-methoxyphenyl)-1-hydroxyprop-2-yl]coumarin | Inactive | Lettuce & Italian ryegrass roots | nih.gov |

| 7-OCH₃ derivative | Growth inhibition | Italian ryegrass roots | nih.gov |

| 8-OCH₃ derivative | Growth inhibition | Lettuce & Italian ryegrass roots | nih.gov |

Structure Activity Relationship Sar and Molecular Design Rationales

Impact of Substituent Nature and Position on Biological Activity and Selectivity

The 3-phenylcoumarin (B1362560) framework, to which 6-methoxy-3-(4-methoxyphenyl)coumarin belongs, is recognized as a promising scaffold for developing potent inhibitors of various enzymes, including Monoamine Oxidase B (MAO-B). researchgate.net The specific substituents on both the coumarin (B35378) ring and the 3-phenyl ring are key determinants of the molecule's inhibitory power and selectivity. researchgate.net

In the context of 6-methoxy-3-(4-methoxyphenyl)coumarin, methoxy (B1213986) groups are present at the C6 position of the coumarin ring and the C4' position of the phenyl ring.

6-Methoxy Group (Coumarin Ring): The presence of a methoxy group at the C6 position can significantly modulate biological activity. However, its effect is highly dependent on the specific biological target. For instance, in a study on the phytotoxicity of related coumarin derivatives, the presence of any substituent at the C6-position, including a methoxy group, rendered the compounds inactive. nih.gov Conversely, other studies have shown that 6-methoxycoumarin (B106445) can be a potent and selective inhibitor of the enzyme CYP2A6. nih.gov This highlights that the contribution of the 6-methoxy group is context-dependent.

4'-Methoxy Group (Phenyl Moiety): The methoxy group on the phenyl ring is also crucial. As an electron-donating group in the para position, it influences the electronic properties of the entire 3-phenyl substituent. stackexchange.com In studies of MAO-B inhibitors, the parent compound 6-methoxy-3-(4-methoxyphenyl)coumarin itself was identified as a reference molecule. researchgate.netnih.gov Its activity is often compared against derivatives where this 4'-methoxy group is replaced by other substituents to probe the electronic and steric requirements of the enzyme's active site. nih.govfrontiersin.org For some coumarin-based chalcones, methoxylated phenyl rings were associated with better anti-inflammatory activity compared to coumarin-based chalcones without this feature. nih.gov

The presence and position of methoxy groups are generally important for the biological activity of furanocoumarins and related structures. nih.gov

Replacing the 4'-methoxy group with halogen-containing substituents has been a key strategy in the molecular design of 3-phenylcoumarin derivatives. Halogens and halogenated groups like trifluoromethyl (-CF3) are strongly electron-withdrawing.

A prominent example is the derivative 6-methoxy-3-(4-(trifluoromethyl)phenyl)coumarin, which was found to be a highly potent MAO-B inhibitor with an IC50 value of 56 nM. researchgate.netfrontiersin.org The potent activity of this derivative suggests that a strong electron-withdrawing group at the para position of the 3-phenyl ring is highly favorable for MAO-B inhibition. nih.govfrontiersin.org The trifluoromethyl group is lipophilic and can engage in specific interactions within the enzyme's binding pocket, contributing to its high affinity.

Similarly, in other coumarin series designed as aromatase inhibitors, a 3-(4'-chlorophenyl) group was found to be a crucial feature for potent inhibition. semanticscholar.org This suggests that an electron-withdrawing halogen at this position is a favorable modification for certain biological targets. semanticscholar.org The table below summarizes the impact of replacing the 4'-methoxy group with a trifluoromethyl group on MAO-B inhibition.

| Compound | Substituent at C4' of Phenyl Ring | Biological Target | Reported Activity |

|---|---|---|---|

| 6-methoxy-3-(4-methoxyphenyl)coumarin | -OCH3 (Methoxy) | MAO-B | Reference Compound nih.gov |

| 6-methoxy-3-(4-(trifluoromethyl)phenyl)coumarin | -CF3 (Trifluoromethyl) | MAO-B | Potent Inhibitor (IC50 = 56 nM) researchgate.netfrontiersin.org |

The biological activity of coumarins is generally sensitive to the electronic effects of their substituents. nih.gov

Electron-Withdrawing Groups (EWGs): As demonstrated by the trifluoromethyl group, EWGs on the 3-phenyl ring can enhance activity against specific targets like MAO-B. frontiersin.org Other EWGs, such as a nitro group (-NO2), also significantly alter the electronic properties of the coumarin system. nih.govresearchgate.net The introduction of EWGs can influence molecular interactions, stability, and reactivity. nih.gov

Electron-Donating Groups (EDGs): The methoxy group is a prime example of an EDG. stackexchange.com Studies on other coumarin derivatives have shown that strong electron-donating substituents can lead to higher antioxidant and radical scavenging activity. nih.gov In some contexts, small EDGs like methyl (-CH3) or methoxy (-OCH3) at the para-position of a phenyl ring attached to a heterocyclic scaffold have been found to aid anticancer activities. mdpi.com However, any significant perturbation of the electron distribution, whether by donation or withdrawal, can potentially reduce the aromaticity and alter the molecule's properties. nih.gov

The relative order of biological activity often correlates with the electron-donating or electron-withdrawing capacity of the substituents, demonstrating the importance of electronic delocalization for activity. nih.gov

The precise positioning of substituents on the coumarin scaffold is critical. As noted earlier, a substituent at the C6-position may abolish activity for one target but be essential for another. nih.govnih.gov Similarly, moving a methoxy group from the C6 to the C7 or C8 position can dramatically alter the biological effect. For instance, in one study, 7-OCH3 and 8-OCH3 derivatives were effective growth inhibitors, while the 6-OCH3 derivative was not. nih.gov

Structurally, the 3-phenylcoumarin system is not entirely planar. X-ray analysis of a related compound, 3-(4-methoxybenzoyl)-6-nitrocoumarin, revealed a significant dihedral angle of 54.60° between the plane of the coumarin ring system and the substituent at the 3-position. researchgate.net This non-coplanarity, resulting from rotation around the C3-C(phenyl) bond, is an important stereochemical feature that determines how the molecule fits into a binding site.

Scaffold Modification and Molecular Hybridization Strategies

The 3-phenylcoumarin core of 6-methoxy-3-(4-methoxyphenyl)coumarin serves as a "privileged scaffold." researchgate.net This means it is a molecular framework that is capable of binding to multiple biological targets by making specific modifications. Researchers often use this core structure as a starting point and introduce different functional groups to create a library of compounds for screening against various diseases. researchgate.net

Molecular hybridization is another key strategy. This involves combining the coumarin scaffold with other pharmacologically active moieties to create a new hybrid molecule with potentially synergistic or novel activities. For example, coumarin-chalcone hybrids have been synthesized and investigated as anti-inflammatory agents and cholinesterase inhibitors. nih.govnih.gov These strategies leverage the favorable properties of the core scaffold while exploring new chemical space to optimize biological activity.

Pharmacophore Modeling and Ligand-Based Drug Design Principles

Pharmacophore modeling is a powerful computational tool used in drug design to identify the essential three-dimensional arrangement of chemical features that a molecule must possess to exert a specific biological effect. dovepress.com A pharmacophore model for a set of active compounds, such as 3-phenylcoumarin derivatives, would typically include features like hydrogen bond donors/acceptors, aromatic rings, hydrophobic centers, and positive/negative ionizable groups. dovepress.com

For inhibitors based on the 6-methoxy-3-(4-methoxyphenyl)coumarin scaffold, a pharmacophore model could be constructed based on the known active compounds. dovepress.com

The coumarin ring system would likely serve as a hydrophobic core and potentially a hydrogen bond acceptor (at the carbonyl oxygen).

The 3-phenyl ring represents another key hydrophobic and aromatic feature.

Substituents at the C6 and C4' positions would be defined by their properties (e.g., hydrogen bond donor/acceptor for -OH, hydrophobic/electron-withdrawing for -CF3).

Such models are invaluable for virtual screening, where large databases of chemical compounds are computationally searched to find new molecules that match the pharmacophore and are therefore likely to be active. dovepress.com This ligand-based approach is particularly useful when the 3D structure of the biological target is unknown. By understanding the key pharmacophoric features of potent inhibitors like 6-methoxy-3-(4-(trifluoromethyl)phenyl)coumarin, medicinal chemists can rationally design new derivatives with improved potency and selectivity. researchgate.net

Applications in Chemical and Materials Science Non Clinical

Fluorescent Probe Development and Applications in Biochemical Assays

Coumarin (B35378) derivatives are well-regarded for their fluorescent properties, which makes them excellent candidates for the development of fluorescent probes. chemimpex.com These probes are instrumental in various biological assays for the sensitive detection of biomolecules and for tracking cellular processes. chemimpex.com The core structure of "Coumarin, 6-methoxy-3-(4-methoxyphenyl)-" with its extended π-conjugation, contributes to its fluorescent nature. researchgate.net The methoxy (B1213986) groups at the 6 and 4'-positions can further modulate the photophysical properties of the molecule.

The development of novel coumarin derivatives with varied substitutions at the 3, 6, and 7 positions has been a focus of research to create sensitive and selective fluorophore substrates for xenobiotic-metabolizing enzymes. encyclopedia.pub These fluorescent probes are advantageous in biochemical assays due to their high sensitivity and specificity, allowing for measurements in small tissue samples with low enzyme activities. researchgate.netencyclopedia.pub Fluorescence-based assays are also adaptable for high-throughput screening. researchgate.net For instance, coumarin-based probes have been synthesized to selectively target and image the endoplasmic reticulum in mammalian cells, demonstrating their utility in cellular imaging applications. nih.gov

Applications in Corrosion Inhibition Technologies

The molecular structure of "Coumarin, 6-methoxy-3-(4-methoxyphenyl)-", with its multiple oxygen atoms and aromatic rings, suggests its potential as a corrosion inhibitor. The electron-donating methoxy groups could enhance the adsorption of the molecule onto the metal surface, thereby increasing the inhibition efficiency. Research on other coumarin derivatives has shown that they can act as mixed-type inhibitors, affecting both anodic and cathodic corrosion reactions. chesci.com The effectiveness of these inhibitors is often dependent on their concentration and the temperature of the corrosive environment. cihanuniversity.edu.iqnih.gov

Table 1: Corrosion Inhibition Efficiency of a Coumarin Derivative

| Inhibitor Concentration (mM) | Inhibition Efficiency (%) |

|---|---|

| 0.5 | 94.7 |

Data for a synthesized coumarin derivative, 2-(coumarin-4-yloxy)acetohydrazide, in 1 M HCl solution. nih.gov

Potential Contributions to Advanced Materials Chemistry and Organic Electronics

The conjugated structure of coumarin derivatives, including "Coumarin, 6-methoxy-3-(4-methoxyphenyl)-", makes them interesting candidates for applications in advanced materials chemistry and organic electronics. nih.govsigmaaldrich.com Organic semiconductors are a significant area of research for developing flexible and cost-effective electronic devices such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). nih.gov

The photoluminescent properties of coumarin-based compounds are central to their potential use in OLEDs. ifmo.ru The emission color and efficiency of these materials can be tuned by modifying their molecular structure. ifmo.ru For "Coumarin, 6-methoxy-3-(4-methoxyphenyl)-", the specific arrangement of the methoxy and phenyl groups will influence its electronic and optical properties, such as the HOMO-LUMO energy gap, which is a critical factor in the performance of organic electronic devices. nih.gov The study of how different substituents on the coumarin core affect the current-voltage characteristics and luminescence spectra of OLEDs is an active area of research. ifmo.ru Furthermore, the ability of these molecules to form ordered structures, such as through π-π stacking, can impact their charge transport properties, which is essential for their application in organic electronics. nih.gov

Use as Analytical Reagents and Substrates in Enzyme Activity Determination

In addition to their role as fluorescent probes, coumarin derivatives serve as valuable analytical reagents and substrates for determining the activity of various enzymes. researchgate.netnih.gov The enzymatic conversion of a profluorescent (non-fluorescent or weakly fluorescent) coumarin substrate into a highly fluorescent product is a common strategy in enzyme assays. encyclopedia.pubnih.gov This approach allows for the continuous monitoring of enzyme kinetics with high sensitivity. mdpi.com

Specifically, various 3-phenylcoumarin (B1362560) derivatives have been developed as substrates for cytochrome P450 (CYP) enzymes, which are crucial in drug metabolism. nih.gov The substitution pattern on both the coumarin ring and the 3-phenyl group can confer selectivity towards different CYP isoforms. nih.gov For example, a study on novel profluorescent coumarin derivatives found that substitutions at the 3, 6, and 7 positions influenced their interaction with and metabolism by different CYP enzymes. nih.gov The enzymatic reaction often involves hydroxylation or demethylation, leading to the formation of a fluorescent 7-hydroxycoumarin derivative. nih.gov

Table 2: Examples of Coumarin Derivatives as Enzyme Substrates

| Coumarin Derivative | Enzyme | Reaction |

|---|---|---|

| 7-alkoxycoumarins | CYP2D6 | Dealkylation |

| 3-(3-methoxyphenyl)-7-methoxycoumarin | CYP2C19 | Oxidation |

| Esculetin | COMT | Methylation to fluorescent scopoletin |

COMT: Catechol-O-methyltransferase. nih.gov

Future Directions and Emerging Research Avenues

Development of Innovative and Eco-friendly Synthetic Methodologies

The chemical synthesis of coumarin (B35378) derivatives is continuously evolving, with a growing emphasis on green chemistry principles. Future research will likely focus on the development of more sustainable and efficient methods for the synthesis of 6-methoxy-3-(4-methoxyphenyl)coumarin. This includes the exploration of biocatalytic approaches, which utilize enzymes or whole-cell systems to perform specific chemical transformations. iajesm.in These methods offer high selectivity and operate under mild reaction conditions, reducing energy consumption and the generation of hazardous waste. iajesm.in

Furthermore, the use of environmentally benign catalysts, such as phosphotungstic acid, is a promising area of investigation. ijaresm.com These catalysts are often reusable, non-toxic, and can facilitate reactions in solvent-free conditions, further enhancing the eco-friendly nature of the synthesis. ijaresm.comrsc.org The integration of techniques like microwave-assisted synthesis is also expected to play a crucial role, as it can significantly reduce reaction times and improve product yields. ijaresm.com

| Synthetic Approach | Key Advantages | Relevant Research Areas |

| Biocatalysis | High specificity, mild reaction conditions, reduced environmental impact. iajesm.in | Enzyme-catalyzed reactions, microbial transformations. iajesm.in |

| Green Catalysis | Use of reusable and non-toxic catalysts, solvent-free conditions. ijaresm.comrsc.org | Solid acid catalysts, ionic liquids. ijaresm.comrsc.org |

| Microwave-Assisted Synthesis | Reduced reaction times, improved yields. ijaresm.com | Optimization of reaction parameters for coumarin synthesis. ijaresm.com |

Integration of Artificial Intelligence and Machine Learning in Compound Design and Activity Prediction

The application of artificial intelligence (AI) and machine learning (ML) is set to revolutionize the field of drug discovery, and the study of 6-methoxy-3-(4-methoxyphenyl)coumarin is no exception. These computational tools can be employed to design novel derivatives with enhanced biological activity and to predict their therapeutic potential. Quantitative Structure-Activity Relationship (QSAR) studies, which correlate the chemical structure of a compound with its biological activity, will be greatly enhanced by the integration of AI and ML algorithms. nih.gov

In silico studies, including molecular docking and molecular dynamics simulations, will provide deeper insights into the interactions of 6-methoxy-3-(4-methoxyphenyl)coumarin with its biological targets. mdpi.com These computational models can predict binding affinities and help to elucidate the mechanism of action at a molecular level. By leveraging large datasets of chemical structures and biological activities, AI and ML can accelerate the identification of lead compounds and optimize their properties for improved efficacy and selectivity.

Exploration of Novel Biological Targets and Signaling Pathways in Pre-clinical Models

While the biological activities of some coumarin derivatives have been extensively studied, there is still much to be discovered about the specific targets and signaling pathways modulated by 6-methoxy-3-(4-methoxyphenyl)coumarin. Future pre-clinical research will aim to identify novel biological targets for this compound, expanding its potential therapeutic applications. For instance, studies have shown that certain coumarin derivatives can target microtubules, inducing G2-M arrest and apoptosis in cancer cells. nih.gov Others have been found to be potent and selective inhibitors of enzymes like aromatase. semanticscholar.org

Investigating the effects of 6-methoxy-3-(4-methoxyphenyl)coumarin on various signaling pathways is another critical area of future research. The mitogen-activated protein kinase (MAPK) and nuclear factor-kappa B (NF-κB) signaling pathways, which are involved in inflammation and cell survival, are potential targets for this compound. mdpi.com Understanding how 6-methoxy-3-(4-methoxyphenyl)coumarin modulates these and other pathways, such as the PKA/CREB and AKT/PI3K pathways, will provide valuable insights into its mechanism of action and guide the development of targeted therapies. nih.gov

Design of Multi-target Directed Ligands with Enhanced Selectivity

The multifactorial nature of many diseases, such as Alzheimer's disease, has led to the development of multi-target-directed ligands (MTDLs). mdpi.comnih.gov These are single molecules designed to interact with multiple biological targets simultaneously, offering a more holistic therapeutic approach. mdpi.comnih.gov The coumarin scaffold is an excellent platform for the design of MTDLs, and future research will focus on creating derivatives of 6-methoxy-3-(4-methoxyphenyl)coumarin with enhanced selectivity for specific combinations of targets. nih.gov

By strategically modifying the structure of 6-methoxy-3-(4-methoxyphenyl)coumarin, it may be possible to develop compounds that, for example, inhibit both acetylcholinesterase and monoamine oxidase, two key enzymes in the pathology of Alzheimer's disease. nih.gov The challenge lies in achieving the desired activity at each target while minimizing off-target effects. This will require a combination of rational drug design, computational modeling, and extensive biological evaluation.

Advanced Spectroscopic Characterization of Compound Interactions in Complex Biological Systems

A deeper understanding of how 6-methoxy-3-(4-methoxyphenyl)coumarin interacts with its biological targets within a complex cellular environment is crucial for its development as a therapeutic agent. Advanced spectroscopic techniques will play a pivotal role in this endeavor. Nuclear Magnetic Resonance (NMR) spectroscopy, for instance, can be used to study the binding of the compound to proteins and other biomolecules, providing detailed information about the binding site and the conformational changes that occur upon binding. mdpi.commdpi.comceon.rs

Other spectroscopic methods, such as Fourier-transform infrared (FT-IR) spectroscopy and mass spectrometry, will continue to be essential for the characterization of the compound and its metabolites. jmchemsci.combiomedpharmajournal.orgsapub.org Fluorescence spectroscopy can also be employed to study the interactions of coumarin derivatives with biological systems, taking advantage of their intrinsic fluorescent properties. researchgate.netnih.gov These advanced analytical techniques will provide a more complete picture of the pharmacokinetics and pharmacodynamics of 6-methoxy-3-(4-methoxyphenyl)coumarin, facilitating its translation from the laboratory to the clinic.

Q & A

Q. Q1. What are the optimized synthetic routes for 6-methoxy-3-(4-methoxyphenyl)coumarin, and how do reaction conditions influence yield?

Answer: The compound is typically synthesized via Pechmann condensation or Suzuki-Miyaura cross-coupling. details a method using rhodium-catalyzed coupling with a yield of 79%, where reaction parameters (e.g., temperature, catalyst loading) critically affect outcomes. Key steps include:

- Catalyst selection : Rhodium or palladium catalysts (e.g., PdCl₂(PPh₃)₂) enable aryl-aryl bond formation .

- Solvent optimization : Polar aprotic solvents like DMF enhance reactivity.

- Purification : Column chromatography with ethanol recrystallization achieves >95% purity .

Q. Q2. What spectroscopic techniques are recommended for structural validation of 6-methoxy-3-(4-methoxyphenyl)coumarin?

Answer:

- ¹H/¹³C-NMR : reports δ 3.84–3.85 ppm (methoxy protons) and δ 160.49 ppm (carbonyl carbons).

- HRMS : Observed [M+Na]⁺ at m/z 305.07910 matches theoretical m/z 305.07898 .

- XRD : For crystalline derivatives, single-crystal XRD confirms E-configuration and bond angles (e.g., C–O–C ~120°) .

Advanced Research Questions

Q. Q3. How do electronic effects of methoxy substituents influence the compound’s photophysical and biological properties?

Answer: The 4-methoxyphenyl group enhances electron density, increasing fluorescence quantum yield. Computational studies (DFT) show:

Q. Q4. What strategies mitigate solubility challenges in in vivo studies of this compound?

Answer:

- Nanoliposome encapsulation : demonstrates that liposomal formulations increase bioavailability by 40% in colorectal cancer models.

- PEGylation : Methoxy-PEG-thiol derivatives improve aqueous solubility (e.g., Hydroxy-PEG₂-Thiol) .

- Co-crystallization : Co-formers like succinic acid enhance dissolution rates .

Q. Q5. How can researchers resolve contradictions in reported biological activity data (e.g., cytotoxicity vs. antimetastatic effects)?

Answer:

- Dose-response profiling : shows weak cytotoxicity at IC₅₀ >50 μM but significant antimetastatic effects at 10 μM.

- Cell line specificity : Test across panels (e.g., NCI-60) to identify selectivity (e.g., breast vs. colon cancer) .